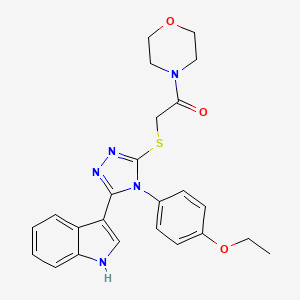
2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-((4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone” is a complex organic molecule. It contains several functional groups and rings, including an ethoxyphenyl group, an indole ring, a 1,2,4-triazole ring, a thioether linkage, and a morpholinoethanone group .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . The indole ring, for instance, can be synthesized using methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, and Madelung indole synthesis .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The indole ring, for example, is a significant heterocyclic system in natural products and drugs .
Chemical Reactions Analysis
The chemical reactions involving this compound would be quite complex due to the presence of multiple reactive sites. The indole ring, for instance, is known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Indole, for instance, is known to be crystalline and colorless in nature with specific odors .
Scientific Research Applications
Metabolic Studies
- A study by Varynskyi & Kaplaushenko (2020) focused on the metabolism of a related compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, using chromatography and mass spectrometry. They proposed the structure of a methyl derivative formed during metabolism.
Synthesis and Chemical Properties
- Wurfer & Badea (2021) discussed the synthesis of a compound with a similar structure in alkaline conditions and its reduction to a secondary alcohol, emphasizing the novelty of these compounds (Wurfer & Badea, 2021).
Synthesis for Native Drug Manufacture
- Safonov, Panasenko, & Knysh (2017) synthesized salts of a similar compound for the potential manufacture of new native drugs (Safonov, Panasenko, & Knysh, 2017).
Antifungal Activity
- Singh & Vedi (2014) synthesized novel triazolylindole derivatives, including compounds similar to the one , for potential antifungal activity (Singh & Vedi, 2014).
Antimicrobial Agents
- Sahin et al. (2012) discussed the synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety, showing good to moderate antimicrobial activity (Sahin et al., 2012).
Antioxidant and Anticancer Activity
- Tumosienė et al. (2020) synthesized novel derivatives with demonstrated antioxidant and anticancer activities against human glioblastoma and breast cancer cell lines (Tumosienė et al., 2020).
Synthesis and Evaluation of Antimicrobial Activities
- Bayrak et al. (2009) evaluated the antimicrobial activities of new 1,2,4-triazole derivatives, including those with morpholine, indicating good or moderate activity (Bayrak et al., 2009).
Antioxidant Ability
- Šermukšnytė et al. (2022) synthesized a related compound with a 1.5-fold higher antioxidant ability than the control, butylated hydroxytoluene (Šermukšnytė et al., 2022).
Synthesis and Antimicrobial Activities
- Bektaş et al. (2007) synthesized novel triazole derivatives and evaluated their antimicrobial activities, finding some to have good or moderate activities (Bektaş et al., 2007).
Molecular Docking Studies on Aldose Reductase Enzyme
- Özdemir et al. (2021) synthesized a series of triazole derivatives and conducted molecular docking studies, indicating potential antidiabetic properties (Özdemir et al., 2021).
Force Degradation Study
- Varynskyi & Kaplaushenko (2019) conducted a force degradation study of a related compound, suggesting structures for degradation products (Varynskyi & Kaplaushenko, 2019).
Preparation of Aminotriazole-Thione Derivatives
- Tumosienė & Beresnevičius (2009) prepared derivatives for potential applications in various fields, including medicine (Tumosienė & Beresnevičius, 2009).
HPLC-DAD Method for Determination of Active Pharmaceutical Ingredient
- Shcherbyna et al. (2019) developed a method for determining the active ingredient in a similar compound using HPLC-DAD (Shcherbyna et al., 2019).
Antileishmanial Activity
- Süleymanoğlu et al. (2018) studied the antileishmanial activities of 1,2,4-triazole derivatives with morpholine (Süleymanoğlu et al., 2018).
Evaluation of Cholinesterase Inhibitors
- Mohsen (2012) evaluated triazole and triazolothiadiazine derivatives as cholinesterase inhibitors, indicating potential use in treating neurodegenerative diseases (Mohsen, 2012).
Effect on Cancer Cell Migration and Growth
- Šermukšnytė et al. (2022) explored the impact of triazole-thiol derivatives on cancer cell migration and growth, identifying potential antimetastatic candidates (Šermukšnytė et al., 2022).
Crystallographic Study
- Wu et al. (2008) provided a detailed crystallographic analysis of a similar compound, shedding light on its structural properties (Wu et al., 2008).
Synthesis and Antimicrobial Evaluation
- Kumar et al. (2010) synthesized and evaluated the antimicrobial properties of triazole derivatives containing the thiophen ring (Kumar et al., 2010).
properties
IUPAC Name |
2-[[4-(4-ethoxyphenyl)-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O3S/c1-2-32-18-9-7-17(8-10-18)29-23(20-15-25-21-6-4-3-5-19(20)21)26-27-24(29)33-16-22(30)28-11-13-31-14-12-28/h3-10,15,25H,2,11-14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHQSSQRKPHLKE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCOCC3)C4=CNC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

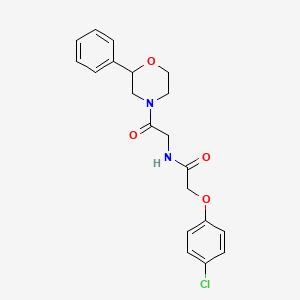
![4-[3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2357605.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2357608.png)
![(Z)-1-(3-methylbenzyl)-3-((o-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2357609.png)
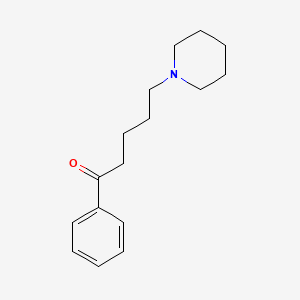
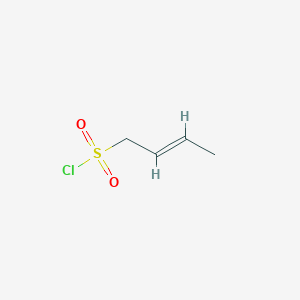
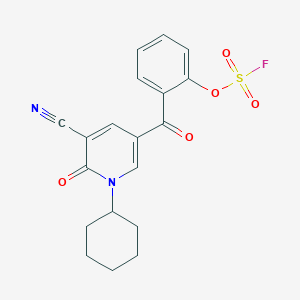

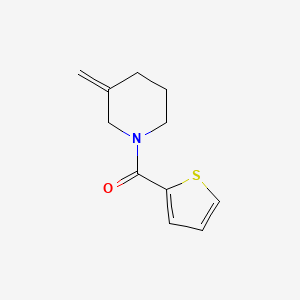
![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)

![2-[(5-Methyl-4-phenyl-1,3-thiazol-2-yl)carbamoyl]-6-nitrobenzoic acid](/img/structure/B2357623.png)
![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-2-chlorobenzenesulfonamide](/img/structure/B2357625.png)